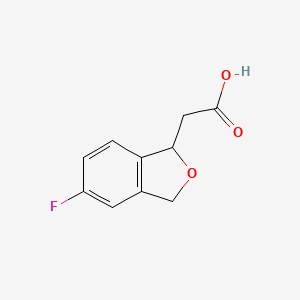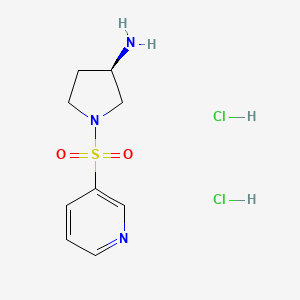
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone, also known as 5-Bromo-2-methoxy-N-(2-methoxyethyl)-lambda6-sulfanone, is an organic compound belonging to the group of sulfanones. It is a colorless solid that is insoluble in water and has a molecular weight of 374.3 g/mol. 5-Bromo-2-methoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone has a wide range of applications in the scientific and medical fields, including as a synthetic intermediate, an antimicrobial agent, and a reagent for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone has a wide range of applications in the scientific and medical fields. It has been used as an intermediate in the synthesis of other compounds, such as benzimidazole derivatives and quinoline derivatives. It has also been used as an antimicrobial agent, with activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone has been used as a reagent in the synthesis of other compounds, such as 4-amino-5-bromo-2-methoxy-N-methylbenzamide.
Wirkmechanismus
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with the synthesis of essential bacterial enzymes and proteins. The compound acts by binding to the active sites of enzymes involved in the synthesis of essential bacterial proteins, thereby preventing them from functioning correctly.
Biochemical and Physiological Effects
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity, as well as activity against certain viruses. Additionally, the compound has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone in laboratory experiments is its ability to inhibit the growth of a wide range of microorganisms. Additionally, the compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, the compound is insoluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of (5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone. These include exploring its potential as an antimicrobial agent for the treatment of infections caused by Gram-positive and Gram-negative bacteria, as well as its potential as an antiviral and antifungal agent. Additionally, further research could be conducted to explore the compound’s potential as an anticancer agent. Additionally, further research could be conducted to explore the compound’s ability to inhibit the growth of other types of microorganisms, such as protozoa and algae. Finally, further research could be conducted to explore the compound’s potential as a synthetic intermediate in the synthesis of other compounds.
Synthesemethoden
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanonethoxyphenyl (imino) (2-methoxyethyl)-lambda6-sulfanone can be synthesized from the reaction of 5-bromo-2-methoxyphenol with 2-methoxyethylsulfanone in the presence of a base, such as sodium hydroxide. The reaction proceeds in an aqueous solution at a temperature of 70-80 °C and yields a product with a yield of up to 97%.
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-(2-methoxyethyl)-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-14-5-6-16(12,13)10-7-8(11)3-4-9(10)15-2/h3-4,7,12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOWNQHFONZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)



![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
